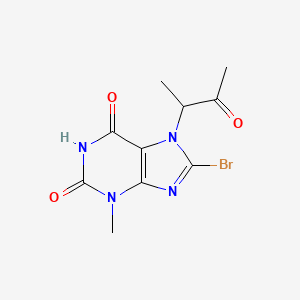
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione is a chemical compound with the molecular formula C10H9BrN4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in biochemical research and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione can be synthesized through the reaction of xanthine with bromoacetic acid butynyl ester. The reaction typically involves the following steps:
Starting Materials: Xanthine and bromoacetic acid butynyl ester.
Reaction Conditions: The reaction is carried out in an organic solvent such as chloroform or dichloromethane, under reflux conditions.
Purification: The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the reaction under controlled temperature and pressure.
Purification: Employing industrial-scale purification methods such as distillation, crystallization, and chromatography.
Quality Control: Ensuring the purity and quality of the final product through rigorous testing and analysis.
化学反応の分析
Types of Reactions
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used to study the interactions of purine derivatives with biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting adenosine receptors.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione involves its interaction with specific molecular targets, such as adenosine receptors. The compound acts as a selective antagonist, blocking the action of adenosine and modulating various physiological processes. The pathways involved include signal transduction pathways that regulate cellular responses to external stimuli.
類似化合物との比較
Similar Compounds
- 8-Bromo-7-(2-butynyl)-3-methylxanthine
- 8-Bromo-7-but-2-yn-1-yl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively interact with adenosine receptors makes it valuable in pharmaceutical research and development.
特性
IUPAC Name |
8-bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O3/c1-4(5(2)16)15-6-7(12-9(15)11)14(3)10(18)13-8(6)17/h4H,1-3H3,(H,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSPOEAZYCDBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Methoxy-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2643367.png)
![3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2643369.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2643370.png)


![2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2643377.png)
![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2643378.png)
![ethyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2643379.png)


![N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2643385.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2643389.png)
